![molecular formula C13H14F6N2O B5702095 N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea
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Overview
Description
N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea, also known as triflumuron, is a chemical compound that belongs to the class of benzoylureas. It is widely used as an insect growth regulator and is effective against a variety of pests, including termites, cockroaches, and fleas. Triflumuron is a white crystalline solid that is insoluble in water but soluble in organic solvents.
Mechanism of Action
Triflumuron acts as an insect growth regulator by inhibiting the synthesis of chitin. Chitin is a polysaccharide that forms the exoskeleton of insects and is essential for their survival. Triflumuron interferes with the formation of chitin by inhibiting the activity of an enzyme called chitin synthase. This leads to the disruption of the molting process of insects, which ultimately results in their death.
Biochemical and Physiological Effects:
Triflumuron has been found to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized in the liver and excreted from the body. Triflumuron has been shown to have no significant effects on the reproductive or developmental processes of mammals. However, it can be toxic to aquatic organisms and should be used with caution in areas where it may come into contact with water.
Advantages and Limitations for Lab Experiments
Triflumuron is a highly effective insect growth regulator that can be used to control a wide range of pests. It is relatively safe for use in laboratory experiments and has a low risk of toxicity to mammals. However, N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea can be expensive to synthesize and may not be readily available in all laboratory settings. Additionally, its effectiveness may be limited in certain environments or against certain pests.
Future Directions
There are several potential future directions for research on N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea. One area of interest is the development of new formulations and delivery methods that can improve its effectiveness and reduce its impact on non-target organisms. Another area of research is the investigation of N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea's potential as an antifungal agent and as a herbicide. Finally, there is a need for further studies on the long-term ecological effects of N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea use, particularly in aquatic environments.
Synthesis Methods
Triflumuron can be synthesized by reacting 3-methylphenyl isocyanate with 1,1-bis(trifluoromethyl)propane-1,3-diol in the presence of a base. The resulting intermediate is then treated with phosgene to form the final product. The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea is a complex process that requires careful control of reaction conditions, and it is typically carried out on a large scale in specialized chemical plants.
Scientific Research Applications
Triflumuron has been extensively studied for its insecticidal properties and has been found to be highly effective against a wide range of pests. It works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects. Triflumuron is also known to disrupt the molting process of insects, leading to their death. In addition to its use as an insecticide, N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea has also been investigated for its potential as an antifungal agent and as a herbicide.
properties
IUPAC Name |
1-(3-methylphenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F6N2O/c1-3-11(12(14,15)16,13(17,18)19)21-10(22)20-9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMUKUDDSBSRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=CC(=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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